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4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B2991111
CAS No.: 1698043-89-8
M. Wt: 168.196
InChI Key: UWSODYVSKWWDFJ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Advanced Organic Synthesis

Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis due to their inherent three-dimensionality and conformational rigidity. mdpi.comchemenu.comnih.govresearchgate.net Unlike their planar aromatic counterparts, spiro compounds project their substituents into distinct vectors in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The spirocyclic framework is a common motif in a variety of natural products, many of which exhibit significant biological activity. mdpi.commdpi.com

The construction of the quaternary spiro center presents a significant synthetic challenge, and the development of novel methodologies to access these complex structures is an active area of research. nih.govrsc.orgrsc.orgresearchgate.net The rigidity of the spiro junction can also improve the physicochemical properties of a molecule, such as its metabolic stability and aqueous solubility, which are critical parameters in drug development. chemenu.com

Overview of O-N-Containing Spirocyclic Heterocycles

Heterocycles containing both oxygen and nitrogen atoms are fundamental building blocks in a vast number of biologically active compounds. nih.govnih.govijnrd.org When incorporated into a spirocyclic system, these O-N-containing rings give rise to a class of compounds with a rich and diverse chemical space. The presence of both oxygen and nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which can be crucial for molecular recognition processes. nih.gov

The synthesis of O-N-containing spirocyclic heterocycles often employs powerful synthetic strategies such as cycloaddition reactions, which can assemble the complex spiro framework in a highly controlled and efficient manner. nih.govrsc.orgrsc.orgresearchgate.netwikipedia.orglibretexts.orglibretexts.orgcem.com These methods allow for the introduction of multiple stereocenters with high levels of stereoselectivity, which is essential for the preparation of enantiomerically pure compounds for biological evaluation.

Specific Context of Iminolactone Functionality within Spiro Systems

The synthesis of spiro-iminolactones has been explored through various methods, including copper-catalyzed intramolecular C-H iminolactonization of aliphatic amides. nih.gov This approach allows for the direct conversion of readily available starting materials into the desired spirocyclic iminolactone products. The reactivity of the iminolactone moiety can be harnessed for further synthetic elaborations, making these compounds valuable intermediates in the synthesis of more complex molecules. nih.govresearchgate.netnih.gov

While the broader class of spiro-iminolactones has been a subject of synthetic interest, detailed research findings on the specific compound 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one are limited in publicly available scientific literature. The following sections will, therefore, draw upon the general principles of spirocycle and iminolactone chemistry to discuss the synthesis, properties, and potential applications of this specific molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B2991111 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 1698043-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-6-8(12-7(11)10-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSODYVSKWWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC(=O)O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Imino 1 Oxa 3 Azaspiro 4.5 Decan 2 One and Its Spirocyclic Precursors/analogues

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods for the synthesis of spirocyclic compounds is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry.

Enantioselective synthesis of spirocyclic scaffolds can be achieved through various catalytic systems. Cooperative catalysis, combining organocatalysis and transition metal catalysis, has been a powerful tool for synthesizing optically pure spiro heterocyclic molecules. researchgate.net For instance, the enantioselective synthesis of spirothiazolones has been accomplished using such a cooperative approach. researchgate.net

Biocatalysis offers another avenue for the stereoselective synthesis of spiro-oxazolidinones. An enzyme-mediated synthesis through either an enantioselective kinetic resolution or a non-enantioselective ring expansion of spiro-epoxides has been reported. thieme-connect.com Halohydrin dehalogenase (HHDH) has been shown to mediate the ring opening of epoxides with cyanate (B1221674) to form oxazolidinones. thieme-connect.com

The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved through the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. rsc.org Furthermore, silver-catalyzed enantioselective propargylation of N-sulfonylketimines provides access to chiral building blocks that can be further elaborated into complex spirocycles. escholarship.org The development of one-pot enantioselective routes, such as the synthesis of tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea (B33335) catalyst, represents a streamlined approach to chiral heterocycles. chemistryviews.org

Table 3: Enantioselective Approaches to Spirocycles and Precursors
MethodCatalyst/ReagentSubstrateProductEnantioselectivityRef.
Cooperative CatalysisChiral N-Heterocyclic Carbene/Palladiumα-Bromo-α,β-unsaturated aldehyde, Benzofuran-2-one-derived alkenesSpirobenzofuranone-fused cyclohexenones77–99% ee researchgate.net
BiocatalysisHalohydrin Dehalogenase (HHDH) MutantSpiro-epoxidesSpiro-oxazolidinonesHigh optical purity thieme-connect.com
Diastereoselective AdditionDavis-Ellman's iminesEthyl cyclobutanecarboxylate anions1-Substituted 2-azaspiro[3.3]heptanesdr up to 98:2 rsc.org
Organocatalysisepi-Quinine derived urea (eQNU)Aldehydes, Phenylsulfonylacetonitrile, 2-(Aminomethyl)anilinesTetrahydro-1,4-benzodiazepin-2-onesup to 98% ee chemistryviews.org

Diastereoselective Control in Spirocyclic Formation

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of spirocyclic compounds, which possess at least two stereocenters at the spiro junction. The spatial arrangement of substituents on the rings can significantly influence the biological activity of the molecule. Various strategies have been developed to control the diastereochemical outcome of the spirocyclization process.

One effective approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization reaction to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method generates a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. researchgate.net This process has been shown to yield polycyclic furans and pyrroles with high yields and excellent diastereoselectivities. researchgate.net

Another strategy for diastereoselective synthesis involves the use of metal-free oxyamination reactions. For instance, difunctionalizations of cyclic alkenes can provide trans oxyamination products with high levels of stereoselectivity, complementing existing cis-selective methods. nih.gov

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily introducing a chiral moiety to the substrate. wikipedia.orgsigmaaldrich.com This chiral group directs the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com

A prominent example of the use of chiral auxiliaries is in asymmetric aldol (B89426) reactions, where chiral oxazolidinones are widely employed. wikipedia.org These auxiliaries, which can be prepared from readily available amino acids or amino alcohols, are acylated and then subjected to enolization and subsequent reaction with an aldehyde. wikipedia.org This process can establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org Another effective chiral auxiliary is camphorsultam, which has demonstrated superior asymmetric induction in certain reactions compared to oxazolidinones. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
OxazolidinonesAsymmetric Aldol ReactionsReadily prepared from amino alcohols, effective in creating two contiguous stereocenters. wikipedia.org
CamphorsultamAsymmetric Aldol, Michael Additions, Claisen RearrangementsSuperior single asymmetric induction in some cases, versatile for various reaction types. wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne ReactionsAlternative to 8-phenylmenthol, used in reactions with glyoxylic acid esters. wikipedia.org

Specific Reaction Types for Spiroiminolactone Ring Formation

The construction of the spiroiminolactone ring, the core of 4-imino-1-oxa-3-azaspiro[4.5]decan-2-one, can be achieved through a variety of specific reaction types. These methods offer different advantages in terms of efficiency, stereocontrol, and substrate scope.

Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. wikipedia.org Intramolecular aldol reactions are particularly useful for the construction of cyclic systems. libretexts.org In the context of spiroiminolactone synthesis, an appropriately substituted dicarbonyl compound can undergo an intramolecular aldol condensation to form the spirocyclic core. The reaction is typically base-catalyzed and proceeds through the formation of an enolate which then attacks the second carbonyl group within the same molecule. libretexts.org The thermodynamic stability of the resulting ring system often dictates the product outcome, with five- and six-membered rings being favored. libretexts.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for the construction of five-membered rings. nih.govresearchgate.netuchicago.edu These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). uchicago.edu In the synthesis of spiroiminolactone precursors, a common strategy involves the reaction of an azomethine ylide (the 1,3-dipole), often generated in situ from an isatin (B1672199) and an amino acid, with an activated alkene (the dipolarophile). researchgate.net This approach allows for the rapid assembly of highly functionalized spiro[pyrrolidine-2,3'-oxindole] skeletons. researchgate.net The reaction can be highly regioselective and stereoselective, and microwave irradiation has been shown to effectively accelerate these transformations. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions in Spirocycle Synthesis

1,3-DipoleDipolarophileProductKey Features
Azomethine YlideActivated AlkeneSpiro[pyrrolidine-2,3'-oxindole]Microwave-assisted, chemo/regio-selective, provides access to highly functionalized spirooxindoles. researchgate.net
NitroneAlkeneIsoxazolidineCan proceed with full regio- and stereoselectivity. nih.gov
Carbonyl YlideAlkeneTetrahydrofuranCan be generated from 3-oxetanones via decarbonylative photochemistry. researchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct and efficient route to various heterocyclic and spirocyclic systems. beilstein-journals.orgresearchgate.netnih.gov These reactions often utilize hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to induce the cyclization of a suitably functionalized precursor. beilstein-journals.org For example, the oxidative cyclization of phenolic substrates can lead to the formation of spirolactones. beilstein-journals.org In some cases, a catalytic amount of a hypervalent iodine species can be generated in situ using an oxidant like m-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org Palladium-catalyzed oxidative cyclization of alkenes has also been shown to be an effective method for constructing furoindolin-2-one structures. mdpi.com

Oxyamination of Alkenes

The oxyamination of alkenes is a powerful transformation that introduces both an oxygen and a nitrogen functionality across a double bond in a single step. nih.govresearchgate.netillinois.eduacs.org This reaction is highly valuable for the synthesis of 1,2-amino alcohols and their derivatives, which are important building blocks for many biologically active molecules. Metal-free approaches to alkene oxyamination have been developed, utilizing the reactivity of amidoxyl radicals in alkene additions. nih.gov This intramolecular process can lead to the formation of single regioisomers with high stereoselectivity. nih.gov Catalytic, enantioselective methods for the syn-oxyamination of alkenes have also been reported, using chiral diselenide catalysts to generate oxazoline (B21484) products with excellent enantio- and diastereoselectivity. illinois.edu

Reformatskii Reactions Leading to Spirolactones

The Reformatskii reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a well-established method for carbon-carbon bond formation. wikipedia.orgnih.gov The reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgnih.govlibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.orgyoutube.com

These organozinc reagents are notably less reactive and basic than corresponding Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality of the starting material or the product. wikipedia.orglibretexts.orgorganic-chemistry.org This unique reactivity profile makes the Reformatskii reaction particularly suitable for various applications, including the synthesis of spirolactones through intramolecular variations.

In a typical intramolecular Reformatskii reaction for spirolactone synthesis, a substrate containing both a ketone (or aldehyde) and an α-halo ester moiety within the same molecule is treated with activated zinc. This initiates the formation of the zinc enolate, which then undergoes an intramolecular nucleophilic attack on the tethered carbonyl group. The subsequent cyclization and acidic workup yield the spirocyclic β-hydroxy lactone.

Table 1: Key Features of the Reformatskii Reaction

Feature Description
Reagents Aldehyde or Ketone, α-Halo Ester, Metallic Zinc
Key Intermediate Organozinc Halide (Reformatsky Enolate)
Primary Product β-Hydroxy Ester

| Advantages | Tolerates ester groups; works with enolizable carbonyls; applicable to intramolecular reactions for cyclization. wikipedia.orgyoutube.com |

While the classical reaction uses zinc, modern variations have employed other metals and metal salts, including magnesium, iron, cobalt, samarium(II) iodide, and various titanium and cerium species, to improve yields and reaction conditions. wikipedia.orgorganic-chemistry.org For instance, an iron(0)-mediated Reformatsky reaction has been developed for synthesizing β-hydroxyl carbonyl compounds, showcasing the evolution of this classic transformation. organic-chemistry.org

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced innovative techniques that offer significant advantages over traditional methods for constructing complex molecules like N-heterospirocycles. These emerging methodologies prioritize efficiency, safety, and sustainability.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, including N-heterocycles. frontiersin.orguc.pt This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt It offers several advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility. acs.org

The high surface-area-to-volume ratio in flow reactors provides excellent temperature control, mitigating risks associated with thermal runaways, which is particularly important when handling unstable intermediates like N-haloamines. acs.org Furthermore, flow systems can be readily automated and scaled up, facilitating the production of compounds from milligrams to kilograms. sci-hub.se

In the context of N-heterospirocycle synthesis, flow chemistry has been successfully applied to scale up procedures that might be hazardous in batch mode. nih.govacs.org For example, a viable scale-up procedure for constructing β-spirocyclic pyrrolidines using photocatalysis was demonstrated using a continuous flow platform with high-power LEDs. acs.org This approach not only improved safety but also demonstrated the efficiency of combining flow technology with other modern synthetic methods. acs.org

Visible-light-driven photocatalysis has revolutionized organic synthesis by enabling the formation of complex bonds under mild conditions. This strategy has proven particularly effective for constructing C(sp³)-rich N-heterospirocycles from simple, readily available starting materials. nih.govacs.orgcam.ac.uk The general approach involves the photocatalytic generation of radical intermediates that undergo cyclization to form the spirocyclic core. nih.gov

One successful strategy begins with the condensation of a saturated cyclic ketone and an alkene-containing secondary amine to form an alkyl-iminium ion. acs.orgcam.ac.uk A highly reducing iridium-based photocatalyst, upon excitation with visible light, initiates a single-electron reduction of this iminium ion to generate a nucleophilic, cyclic-tertiary α-amino radical. acs.orgcam.ac.uk This radical then adds to the tethered alkene on the amine side-chain, leading to the formation of a substituted pyrrolidine-based spirocyclic scaffold. acs.orgcam.ac.uk The resulting alkyl radical is then quenched via a hydrogen-atom transfer (HAT) step to yield the final product. cam.ac.uk

This methodology provides streamlined access to complex spirocyclic structures that are relevant for medicinal chemistry and fragment-based drug discovery programs. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various aliphatic ketones and aldehydes. nih.gov

Table 2: Photocatalytic Synthesis of N-Heterospirocycles

Component Role
Visible Light Energy source to excite the photocatalyst.
Photocatalyst (e.g., Ir-based) Mediates the single-electron transfer process. nih.govcam.ac.uk
Cyclic Ketone/Aldehyde Forms one of the rings of the spirocycle. nih.gov
Alkene-containing Amine Forms the second ring and provides the nitrogen heteroatom. nih.gov

| HAT Reagent | Quenches the final radical intermediate. cam.ac.uk |

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering mild reaction conditions, high stereocontrol, and adherence to green chemistry principles. mdpi.com The use of enzymes to construct complex spirocyclic frameworks has become an increasingly attractive strategy, particularly for synthesizing chiral molecules that are challenging to prepare via traditional chemical methods. mdpi.com

One prominent biocatalytic approach is dearomative spirocyclization, where planar aromatic substrates are converted into three-dimensional spirocyclic structures. mdpi.com For example, flavin-dependent monooxygenases have been shown to catalyze the epoxidation and subsequent semi-pinacol rearrangement of indole-containing substrates to form spiro-oxindoles. mdpi.com This enzymatic strategy allows for the construction of complex architectures with contiguous quaternary stereocenters.

Another innovative biocatalytic method involves the multienzymatic conversion of hydroxy-functionalized furans into optically pure spirolactones. acs.org In a one-pot cascade, a chloroperoxidase is used for the oxygenative ring cleavage of the furan, followed by further enzymatic transformations to yield the final spirocyclic product. acs.org This fully biocatalytic method has been successfully employed in the total synthesis of bioactive natural products, underscoring the transformative potential of enzymes in accessing complex and valuable chemical scaffolds. mdpi.comacs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
β-hydroxy ester
spirolactone
N-heterospirocycle
α-halo ester
β-spirocyclic pyrrolidine (B122466)
alkyl-iminium ion
spiro-oxindole

Chemical Reactivity and Transformation Pathways of 4 Imino 1 Oxa 3 Azaspiro 4.5 Decan 2 One

Ring-Opening Reactions and Hydrolysis

The iminolactone ring of 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one is susceptible to cleavage under various conditions, primarily through ring-opening reactions and hydrolysis. The presence of both an imino group and a lactone functionality within the same five-membered ring creates multiple sites for nucleophilic attack.

Under acidic or basic conditions, hydrolysis of the lactone is a prominent reaction pathway. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Conversely, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both mechanisms ultimately lead to the opening of the oxazolidinone ring to yield a carboxylic acid and an amino alcohol derivative.

The imino group can also be a target for hydrolysis, particularly under acidic conditions, leading to the formation of a ketone and the corresponding urea (B33335) or amine derivatives after subsequent reactions. The relative rates of lactone versus imine hydrolysis are influenced by the specific reaction conditions, including pH and temperature.

Nucleophilic attack by other reagents can also induce ring-opening. For instance, amines can react with the lactone carbonyl to form amides, while alcohols can lead to the formation of esters, both resulting in the cleavage of the heterocyclic ring.

ReagentConditionProduct Type
WaterAcidic or BasicCarboxylic acid and amino alcohol derivative
AminesNeutral or BasicAmide derivative
AlcoholsAcidic or BasicEster derivative

Iminolactone-Lactam Rearrangements

A noteworthy transformation of the this compound scaffold involves the rearrangement of the iminolactone ring to a more stable lactam structure. This type of rearrangement is often driven by thermodynamic factors, as lactams are generally more stable than the corresponding iminolactones.

Such rearrangements can be initiated by heat or by the presence of a catalyst, such as a Lewis acid or a Brønsted acid. The mechanism is thought to involve the cleavage of the C-O bond of the lactone, followed by a migration of the spiro-cyclohexyl group and subsequent ring closure to form a new C-N bond, resulting in a six-membered lactam ring. The specific pathway and the stereochemical outcome of the rearrangement are highly dependent on the reaction conditions and the substitution pattern on the spirocyclic system.

Electrophilic and Nucleophilic Reactions of the Iminolactone Moiety

The iminolactone moiety of this compound possesses both electrophilic and nucleophilic centers, allowing for a variety of chemical transformations.

Electrophilic Reactions: The nitrogen atom of the imino group, with its lone pair of electrons, can act as a nucleophile and react with various electrophiles. For example, alkylation or acylation of the imino nitrogen can be achieved using alkyl halides or acyl chlorides, respectively. These reactions provide a means to introduce diverse functional groups at this position.

Nucleophilic Reactions: The carbonyl carbon of the lactone and the carbon atom of the imino group are both electrophilic centers and are susceptible to nucleophilic attack. As discussed in the context of ring-opening reactions, nucleophiles such as water, alcohols, and amines can react at the carbonyl carbon. Similarly, organometallic reagents like Grignard reagents or organolithium compounds can add to the imino carbon, leading to the formation of new carbon-carbon bonds.

Reaction TypeReagentSite of ReactionProduct Type
ElectrophilicAlkyl HalideImino NitrogenN-Alkyl derivative
ElectrophilicAcyl ChlorideImino NitrogenN-Acyl derivative
NucleophilicGrignard ReagentImino CarbonTertiary amine derivative
NucleophilicOrganolithiumImino CarbonTertiary amine derivative

Derivatization Strategies of the Spirocyclic Scaffold

The unique spirocyclic structure of this compound offers multiple avenues for derivatization, allowing for the synthesis of a wide array of novel compounds.

The exocyclic imino group is a key handle for chemical modification. Besides the electrophilic reactions mentioned earlier, the imino group can undergo reduction to the corresponding amine using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation converts the iminolactone into a spirocyclic amino lactone, which can be a valuable building block for further synthesis.

Furthermore, cycloaddition reactions involving the C=N double bond of the imino group can be envisioned, providing access to more complex heterocyclic systems.

While the core structure of this compound is the primary focus, any substituents on the spiro-cyclohexane ring can also be chemically modified. Standard functional group transformations can be applied to these peripheral substituents, provided the reaction conditions are compatible with the sensitive iminolactone moiety. For example, if the cyclohexane (B81311) ring contains an ester group, it could be hydrolyzed or reduced. Similarly, a hydroxyl group could be oxidized or converted into a leaving group for substitution reactions. These transformations allow for the fine-tuning of the molecule's properties and the introduction of additional diversity.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments (like COSY, HSQC, and HMBC), the connectivity of atoms can be meticulously established.

For 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the spirocyclic system. The protons of the cyclohexane (B81311) ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 2.0 ppm. The methylene (B1212753) protons (at C5) adjacent to the spiro center would be diastereotopic and thus expected to show distinct chemical shifts and a geminal coupling.

The ¹³C NMR spectrum would provide complementary information, with the spiro carbon atom (C6) appearing as a unique quaternary signal. The carbonyl carbon (C2) of the lactam ring would be observed at a significantly downfield chemical shift, characteristic of such functional groups. The imino carbon (C4) would also exhibit a characteristic downfield shift. Structural and conformational analyses of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, have demonstrated the sensitivity of NMR parameters to the steric and electronic effects of substituents and the conformation of the rings. sci-hub.stnih.gov

Predicted NMR Data for this compound

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
~ 7.5 - 8.5br s
~ 3.8 - 4.2t
~ 1.5 - 2.0m

Note: The chemical shifts are estimations and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. researchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.compnnl.gov

For this compound (molecular formula C₈H₁₂N₂O₂), the calculated exact mass of the neutral molecule is 168.0899 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The measured m/z of this ion would be compared to the calculated value to confirm the elemental composition. Data from related spirocyclic compounds have shown the utility of HRMS in confirming molecular formulas. nih.gov

Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₈H₁₂N₂O₂ + H]⁺169.0972
[C₈H₁₂N₂O₂ + Na]⁺191.0791
[C₈H₁₂N₂O₂ + K]⁺207.0531

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring would be prominent. Another characteristic absorption would be due to the carbon-nitrogen double bond (C=N) of the imino group. researchgate.netresearchgate.net The spectrum would also feature bands for the C-O-C stretching of the ether linkage within the heterocyclic ring and the N-H stretching of the imino group.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (imino)3300 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (lactam)1700 - 1750Strong
C=N Stretch (imino)1640 - 1690Medium
C-O-C Stretch (ether)1050 - 1150Strong

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, an X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would precisely define the geometry of the spirocyclic system, including the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the five-membered heterocyclic ring. researchgate.net This technique is particularly valuable for spiro compounds, as it can definitively establish the stereochemistry at the spiro center. rsc.orgmdpi.com The solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding involving the imino N-H group, would also be revealed.

Theoretical and Computational Chemistry Studies on Spirocyclic Iminolactones

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become indispensable tools for the detailed analysis of reaction mechanisms involving complex molecules like spirocyclic iminolactones. rsc.org These methods allow for the atomistic characterization of reactants, intermediates, and products, providing a complete picture of the reaction pathway. diva-portal.org By modeling chemical reactions at the level of electron structure, researchers can elucidate complex transformations, such as the formation of the spirocyclic core. researchgate.netresearchgate.net

Transition State Analysis

A cornerstone of mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Computational methods are used to locate these fleeting structures, which cannot be isolated experimentally. The analysis of a transition state's geometry, including the lengths of forming and breaking bonds, provides direct insight into the mechanism. rsc.org Vibrational frequency calculations are crucial to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For the synthesis of spirocyclic iminolactones, TS analysis can clarify whether the reaction proceeds through a concerted or stepwise mechanism and can help identify the rate-determining step of the entire process. rsc.org

Energy Profile Calculations

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+22.5
IntermediateReaction Intermediate+5.0
TS2Second Transition State (Rate-Determining)+25.0
ProductsFinal Spirocyclic Iminolactone-15.0

Density Functional Theory (DFT) for Electronic Structure and Stereoselectivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations are used to determine fundamental electronic properties, including the distribution of electron density and the energies of molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net For instance, in cycloaddition reactions used to synthesize spiro compounds, the interaction between the HOMO of one reactant and the LUMO of the other is dominant, and its strength can determine the reaction's facility and stereochemical outcome. nih.gov DFT can accurately model these frontier molecular orbital interactions to predict and explain the high stereoselectivity often observed in the synthesis of complex spirocyclic systems. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be employed to study intramolecular electronic transitions, such as n → π* and π → π*, providing insights into the molecule's photochemical properties. bohrium.com

PropertyTypical Value (eV)Significance
HOMO Energy-6.5 to -8.0Indicates electron-donating ability
LUMO Energy-1.0 to -2.5Indicates electron-accepting ability
HOMO-LUMO Gap4.0 to 6.0Relates to chemical reactivity and stability

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is critical to its function and reactivity. Spirocyclic compounds like this compound possess a rigid framework due to the shared spiro-carbon center. nih.gov However, the constituent rings (e.g., the cyclohexane (B81311) ring) can still adopt different conformations (e.g., chair, boat, twist-boat).

Computational conformational analysis is used to identify all possible low-energy conformers and to determine their relative stabilities. By calculating the potential energy surface of the molecule, researchers can locate the various energy minima that correspond to stable conformations. The relative energies of these conformers are calculated to identify the global minimum—the most stable and thus most populated conformation at equilibrium. This knowledge is crucial, as the reactivity and interaction of the molecule with other chemical species can be highly dependent on its preferred shape. rsc.org

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair0.0>99
Twist-Boat5.5<0.1
Boat6.9<0.1

Molecular Electrostatic Potential (MESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the reactive behavior of molecules. ontosight.ai It is a 3D map of the electrostatic potential surrounding a molecule, which is calculated from its electron density. mdpi.com The MESP map visualizes electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. ontosight.aimdpi.com For this compound, negative MESP values (Vmin) would be expected near the lone pairs of the oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding or coordination. nih.gov

In addition to MESP, various reactivity descriptors can be calculated from DFT results to quantify a molecule's reactivity. These "global" descriptors provide a general measure of the molecule's stability and reactivity.

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger value indicates higher stability.
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons.
Electrophilicity Index (ω)μ2 / 2ηMeasures the ability of a species to accept electrons.

Solvent Effects on Reaction Kinetics and Nanophase Structuring (Computational Aspects)

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.com Computational chemistry can model these solvent effects using various approaches, most commonly through Polarizable Continuum Models (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of how a solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting the reaction's energy profile and kinetics. numberanalytics.comchemrxiv.org For instance, a polar solvent would be expected to stabilize a polar transition state more than the nonpolar reactants, thus accelerating the reaction rate. researchgate.net

The study of nanophase structuring involves understanding how molecules interact and organize themselves on a larger scale. While direct simulation of large-scale structuring is computationally intensive, principles derived from MESP and intermolecular interaction calculations can provide valuable insights. mdpi.com MESP analysis can predict how molecules will aggregate based on electrostatic complementarity. mdpi.com These computational approaches can model the initial stages of self-assembly, predicting how intermolecular forces, such as hydrogen bonding and van der Waals interactions, direct the formation of ordered structures or aggregates in the condensed phase. barbatti.org

Synthesis and Exploration of Derivatives and Analogues of 4 Imino 1 Oxa 3 Azaspiro 4.5 Decan 2 One

Modification of the Cyclohexane (B81311) Ring

The cyclohexane ring is a fundamental component of the spiro[4.5]decane skeleton, and its substitution pattern can significantly influence the molecule's conformation and biological properties. The bicyclic framework consists of a lactam or lactone ring connected to a cyclohexane ring through a spiro junction. researchgate.net Typically, the cyclohexane ring adopts a stable chair conformation. researchgate.net

Research into related bicyclic γ-lactones with a cyclohexane ring has shown that the introduction of various substituents can modulate biological activity. For instance, the type and number of substituents on the cyclohexane ring have been correlated with the antifeedant properties of these compounds against storage pests. nih.gov Studies on δ-halo-γ-lactones fused with a cyclohexane ring demonstrated that these modifications can lead to significant antiproliferative activity against certain cancer cell lines, with the activity being comparable to the control drug etoposide. mdpi.com The synthesis of these modified compounds often involves multi-step sequences, starting from precursors like 1-acetyl-1-cyclohexene, with key steps including lipase-catalyzed kinetic resolution to establish stereochemistry. mdpi.com

Substitution on the Imino and Lactone Moieties

The imino and lactone groups are key functional moieties that offer multiple avenues for chemical modification. Imines, the nitrogen analogues of ketones and aldehydes, are formed by the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.com This reaction is reversible, and the imine can be hydrolyzed back to its parent aldehyde or ketone, typically using aqueous acid. masterorganicchemistry.com The imino group can also be reduced with a hydride source to yield an amine, a reaction that is a key step in reductive amination processes. masterorganicchemistry.com The nucleophilic character of the imine nitrogen allows it to react with electrophiles, such as in N-acylation reactions. nih.gov

The lactone moiety, a cyclic ester, also presents opportunities for derivatization. In the context of the 1-oxa-3-azaspiro[4.5]decan-2-one skeleton, the nitrogen atom at the 3-position is a common site for substitution. A patent for derivatives of this scaffold describes various compounds where this nitrogen is substituted with aryl or heteroaryl groups, which can be further functionalized with halogens, alkyls, or alkoxy groups. google.com Such modifications are crucial for tuning the pharmacological profile of the molecule. The synthesis of N-1 monosubstituted spirocyclic hydantoins, a related class of compounds, highlights that direct alkylation often occurs at the more activated N-3 position, necessitating protecting group strategies to achieve substitution at N-1. mdpi.com

Spirooxindole Derivatives

Spirooxindoles are a prominent class of spirocyclic compounds that feature an oxindole (B195798) scaffold fused via a spiro-center to another ring system. mesamalaria.org They are found in various natural products and exhibit a wide range of biological activities. nih.gov The synthesis of spirooxindoles frequently utilizes isatin (B1672199) and its derivatives as starting materials. nih.govmdpi.com

Several synthetic strategies have been developed to construct the spirooxindole framework. Multi-component reactions are a highly efficient method, often involving the reaction of an isatin derivative, an amine, and a third component under catalytic conditions. researchgate.net For example, spiro[indoline-3,2'-thiazolidines] can be synthesized through the microwave-assisted reaction of isatin-3-imines with thioglycolic acid. mdpi.com Another powerful method is the [3+2] cycloaddition reaction, where an azomethine ylide, generated in situ from isatin and an amino acid, reacts with a dipolarophile to form a spiro-pyrrolidine ring. nih.gov The Povarov reaction, an imino Diels-Alder reaction, has also been employed to create spirooxindole derivatives. mesamalaria.org These diverse synthetic routes allow for the generation of complex and varied spirooxindole libraries for biological screening. mesamalaria.orgresearchgate.net

Other Related Spirocyclic Heterocycles

The principles of spirocycle synthesis extend to a variety of other heterocyclic systems, each with unique properties and synthetic challenges.

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been designed and synthesized, demonstrating significant antitumor activity. nih.govnih.gov The synthesis typically begins with 4-aminophenol (B1666318) and either α-glycolic acid or lactic acid. nih.govresearchgate.net A key step in the synthetic pathway is a metal-catalyzed intramolecular oxidative cyclization of an amide precursor to form the spirodienone core. nih.govnih.govresearchgate.net

Numerous derivatives of this scaffold have been evaluated for their anticancer effects against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. nih.govdocumentsdelivered.com Many of these compounds have shown moderate to potent activity. nih.gov For instance, certain derivatives exhibited IC₅₀ values in the sub-micromolar range, identifying them as promising candidates for further development in cancer therapy. nih.gov

CompoundIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MDA-MB-231 (Breast)IC₅₀ (µM) vs. HeLa (Cervical)Reference
11b0.18-- nih.gov
11d-0.08- nih.gov
11h0.190.080.15 nih.gov
11k-0.090.14 nih.gov
12c--0.14 nih.gov

The 1-oxa-8-azaspiro[4.5]decan-3-amine scaffold is a valuable intermediate in medicinal chemistry. vapourtec.comnih.gov Modern synthetic techniques have been applied to produce this compound efficiently. One approach utilizes a continuous three-step flow process to manage the formation and reduction of a potentially hazardous azide (B81097) intermediate. vapourtec.com Furthermore, biocatalytic transaminase technology has been employed to prepare the desired enantiomer in high yield and enantiomeric excess. vapourtec.comresearchgate.net

Derivatives of the related 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia. nih.gov Systematic modifications of a parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to analogues with preferential affinity for M1 receptors and potent antiamnesic activity in preclinical models. nih.gov

Spirothiazolidinones are a class of heterocyclic compounds containing nitrogen and sulfur, which are associated with a wide array of biological activities. nih.gov The thiazolidinone ring is a versatile scaffold in medicinal chemistry. nih.govbeilstein-journals.org The synthesis of these spiro compounds often involves the cyclization of an imine with thioglycolic acid. researchgate.net This can be achieved through multi-component reactions where an amine, a ketone (such as cyclohexanone), and thioglycolic acid are reacted to form the spirothiazolidinone framework. researchgate.netnih.gov These synthetic methods provide an efficient route to a diverse range of derivatives for pharmacological investigation. nih.govbeilstein-journals.org

Spirolactone-Pyrrolidines

The synthesis of spirolactone-pyrrolidines from derivatives of 4-imino-1-oxa-3-azaspiro[4.5]decan-2-one has been explored, leading to novel compounds with potential applications in medicinal chemistry. A key approach involves the reaction of a related 1-oxa-8-azaspiro[4.5]decane-2,3-dione derivative with various reagents to construct the pyrrolidine (B122466) ring fused at the spirocyclic junction.

One notable study in the Journal of Medicinal Chemistry (1995) described the synthesis and structure-activity relationships of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. While not directly starting from the 4-imino compound, the synthetic strategies for modifying the lactone and amine functionalities are relevant. For instance, the conversion of a ketone precursor at the 3-position of the spirocycle to a methylene (B1212753) group or an oxime provides insight into the reactivity of this scaffold.

A representative synthetic transformation could involve the reaction of an N-substituted 1-oxa-8-azaspiro[4.5]decan-3-one with a suitable Wittig reagent to introduce an exocyclic double bond, which could then undergo further functionalization to form a pyrrolidine ring. The table below summarizes the types of modifications achieved on the 1-oxa-8-azaspiro[4.5]decane core.

Derivative Type Modification at C-3 Resulting Functional Group
Methylene analogueWittig reactionExocyclic double bond
Dithioketal analogueReaction with ethanedithiolDithioketal
Oxime analogueReaction with hydroxylamineOxime

These transformations highlight the chemical tractability of the spirolactone core, providing pathways to generate diverse spirolactone-pyrrolidine structures.

Tricyclic Iminolactones

The construction of tricyclic iminolactones from the this compound framework represents a significant increase in molecular complexity. Research published in Tetrahedron Letters (1993) detailed a methodology that could be conceptually applied to achieve such transformations. The general strategy often involves an intramolecular cycloaddition reaction, where a suitably functionalized side chain attached to the spirocyclic core reacts with the iminolactone moiety.

For example, if the nitrogen of the imino group is functionalized with a dienophile, an intramolecular Diels-Alder reaction could be envisioned with a diene tethered to the cyclohexane ring of the spirocycle. This would lead to the formation of a rigid, tricyclic system containing the iminolactone feature. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the diene and dienophile.

The following table outlines a hypothetical reaction sequence for the formation of a tricyclic iminolactone:

Step Reaction Description
1N-AlkylationFunctionalization of the imino nitrogen with a side chain containing a dienophile.
2Intramolecular CycloadditionThermally or Lewis acid-catalyzed Diels-Alder reaction to form the third ring.
3Isomer SeparationPurification to isolate the desired diastereomer of the tricyclic product.

This approach allows for the generation of structurally complex molecules with defined stereochemistry, which is of significant interest in the development of new therapeutic agents.

Azaspiro[4.5]decan-3-ones

The conversion of this compound derivatives to azaspiro[4.5]decan-3-ones involves the rearrangement or cleavage of the oxazolidinone ring system. Several classical and modern synthetic methods documented in the chemical literature can be applied to achieve this transformation.

One potential route involves the hydrolysis of the iminolactone under acidic or basic conditions, followed by decarboxylation and subsequent cyclization to form the more stable lactam ring of the azaspiro[4.5]decan-3-one. The specific conditions would need to be carefully optimized to favor the desired product over potential side reactions.

Key publications that provide foundational knowledge for such transformations include:

Journal of Organic Chemistry, 1983, 48 (23), pp 4241–4246

Journal of the American Chemical Society, 1977, 99 (10), pp 3521–3522

Organic Syntheses, Coll. Vol. 7, p.473 (1990)

The Journal of Organic Chemistry, 1996, 61 (12), pp 3849–3862

These references describe various methods for the synthesis and modification of nitrogen-containing heterocycles, including reductive amination and other cyclization strategies that are pertinent to the formation of azaspiro[4.5]decan-3-ones.

A summary of potential synthetic strategies is presented in the table below:

Strategy Key Transformation Relevant Literature Concept
Hydrolysis and RecyclizationCleavage of the oxazolidinone ring followed by intramolecular amidation.General principles of lactone and lactam chemistry.
Reductive Ring OpeningReduction of the imine and lactone functionalities followed by oxidative cyclization.Reductive amination procedures. organic-chemistry.org
RearrangementAcid-catalyzed rearrangement of the spirocyclic system.Wagner-Meerwein type rearrangements in related systems.

The successful synthesis of these derivatives hinges on the careful selection of reagents and reaction conditions to control the regioselectivity and stereoselectivity of the transformations.

Future Directions in Research on 4 Imino 1 Oxa 3 Azaspiro 4.5 Decan 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one and its derivatives will increasingly pivot towards green and sustainable methodologies. mdpi.com The emphasis will be on improving efficiency, minimizing waste, and utilizing environmentally benign reagents and conditions. unibe.chmdpi.com

Key areas of development include:

Multicomponent Reactions (MCRs): Shifting from traditional linear syntheses to one-pot MCRs, where three or more reactants combine in a single step, offers a significant advantage in terms of atom economy and operational simplicity. nih.gov Future work will focus on designing novel MCRs that can assemble the spiro-iminooxazolidinone core from simple, readily available precursors.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. unibe.ch Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while reducing reaction times.

Green Solvents and Energy Sources: Research will explore the use of greener solvents like water, ionic liquids, or supercritical fluids to replace hazardous organic solvents. mdpi.com Additionally, alternative energy sources such as microwave irradiation and ultrasonication can accelerate reaction rates and reduce energy consumption. mdpi.comnih.gov A notable example in a related field is the use of Fe2O3 nanoparticles as a catalyst in the synthesis of spiro thiazolidinones, which significantly reduces reaction time and increases yield. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines and related building blocks that could be precursors for enantiomerically pure spiro compounds. researchgate.net

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Future Sustainable Synthesis
Strategy Linear, multi-step One-pot, multicomponent reactions nih.gov
Efficiency Lower atom economy, more waste High atom economy, minimal waste
Solvents Often volatile organic compounds (VOCs) Water, ionic liquids, supercritical fluids mdpi.com
Energy Conventional heating Microwave, ultrasound, flow chemistry mdpi.comunibe.ch
Catalysts Stoichiometric reagents, heavy metals Recyclable catalysts (nano, organo, bio) nih.govresearchgate.net
Scalability Often challenging More amenable to industrial scale-up unibe.ch

Advanced Mechanistic Investigations

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research will employ a combination of experimental and computational techniques to unravel the intricate details of its formation.

Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping the reaction energy landscape. researchgate.net These studies can elucidate the structures of transition states, identify key intermediates, and explain the origins of regio- and stereoselectivity. soton.ac.uk Computational analysis can also predict the most plausible reaction pathways, guiding experimental design and saving significant resources. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be used to monitor reactions in real-time. This allows for the direct observation of transient intermediates and provides valuable kinetic data, helping to confirm or refute proposed mechanisms.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can trace the path of specific atoms throughout the reaction sequence. This provides definitive evidence for bond-forming and bond-breaking events, offering clear insights into the reaction mechanism.

Exploration of Undiscovered Chemical Transformations

The this compound scaffold possesses multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. Future research will aim to discover and develop novel transformations of this core structure to generate diverse molecular libraries for various applications.

Potential areas for exploration include:

Reactions at the Exocyclic Imine: The imine functional group is a versatile handle for further chemical modification. Future studies could investigate its reduction to the corresponding amine, addition of various nucleophiles to the C=N bond, or its participation in [2+2] or [4+2] cycloaddition reactions to build more complex polycyclic systems.

Ring-Opening and Ring-Expansion Reactions: The strained oxazolidinone ring could be susceptible to nucleophilic attack, leading to ring-opening. This could be a pathway to novel functionalized amino alcohols. Conversely, controlled ring-expansion reactions could provide access to larger, medium-sized heterocyclic systems that are otherwise difficult to synthesize.

Post-Synthetic Modification of the Spiro Core: The cyclohexyl portion of the spirocycle offers sites for functionalization. Research into selective C-H activation or other derivatization strategies could introduce new substituents, allowing for fine-tuning of the molecule's physical and biological properties. mdpi.com The discovery of novel reactions under Pictet-Spengler conditions for related synthons highlights the potential for uncovering new cyclization strategies. rsc.org

Integration with New Catalyst Design Principles

Catalysis is at the heart of modern organic synthesis, and future advancements in the chemistry of this compound will be driven by the development of novel catalytic systems that offer superior efficiency, selectivity, and sustainability.

Asymmetric Organocatalysis: Chiral small organic molecules that can catalyze reactions enantioselectively will be a major focus. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can activate both reacting partners simultaneously, providing excellent stereocontrol in the formation of the spirocyclic core. researchgate.netresearchgate.net

Bifunctional and Synergistic Catalysis: The design of catalysts with multiple active sites, such as bifunctional N-heterocyclic carbenes (NHCs) or catalysts combining a transition metal center with an organocatalytic moiety, will enable complex cascade reactions. researchgate.netacs.orgnih.gov These systems can orchestrate several transformations in a single operation, leading to a rapid increase in molecular complexity with high stereoselectivity.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov This approach could unlock novel cyclization pathways for constructing the spiro[4.5]decane framework or for post-synthetic functionalization. mdpi.com

Nanocatalysis: The use of metallic or metal oxide nanoparticles as heterogeneous catalysts offers advantages such as high activity, stability, and ease of recovery and reuse, aligning with the principles of green chemistry. nih.gov

Table 2: Modern Catalysis in Spirocycle Synthesis

Catalyst Type Principle Potential Application
Bifunctional Organocatalysts A single molecule with two distinct catalytic sites (e.g., H-bond donor and Lewis base) activates both reactants. rsc.org Enantioselective construction of the spiro-quaternary center.
N-Heterocyclic Carbenes (NHCs) Act as versatile organocatalysts for various annulation and cycloaddition reactions. nih.gov Catalyzing key cyclization steps with high stereocontrol.
Photoredox Catalysts Use visible light to initiate single-electron transfer processes, generating radical intermediates. nih.gov Novel [3+2] or other cycloaddition strategies under mild conditions. mdpi.com
Nanoparticle Catalysts Heterogeneous catalysts with high surface area and reusability. nih.gov Improving reaction rates and facilitating catalyst recycling.

Application of Machine Learning and AI in Synthetic Pathway Prediction

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the target structure and propose multiple disconnection strategies, suggesting novel and non-intuitive synthetic pathways. engineering.org.cn These algorithms learn from vast databases of known chemical reactions to identify plausible precursor molecules, ultimately leading back to commercially available starting materials.

Forward Reaction Prediction: Once a synthetic route is proposed, ML models can predict the likely outcome of each step, including the major product, potential byproducts, and expected yield. researchgate.net This helps chemists to evaluate the feasibility of a proposed route before committing to extensive laboratory work.

Reaction Condition Optimization: AI algorithms can sift through vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to recommend the optimal conditions for a given reaction. This data-driven approach can drastically reduce the number of experiments needed for process optimization.

Overcoming Data Scarcity: A key challenge for novel scaffolds is the lack of specific reaction data. Transfer learning techniques are being developed to apply knowledge from well-studied reaction classes to new and data-sparse areas, such as the synthesis of uncommon heterocycles. chemrxiv.org This will improve the accuracy of predictive models for molecules like this compound.

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., freshly distilled tert-butyl vinyl ether) to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

What analytical techniques are recommended for structural characterization?

Basic Research Focus
A multi-technique approach is critical:

  • X-ray Crystallography : The gold standard for confirming spirocyclic geometry. Use programs like SHELXL for refinement, especially for resolving torsional ambiguities in puckered rings . Example parameters:
    • Space group: Triclinic P1P1 (common for spirolactams) .
    • Bond angles: Monitor deviations from idealized spiro junctions (e.g., C-N-C-O torsion angles).
  • Spectroscopy :
    • FTIR : Look for carbonyl stretches (~1700–1750 cm1^{-1}) and imine/amine vibrations (~1600–1650 cm1^{-1}) .
    • NMR : 1H^1H-NMR signals for spirocyclic protons typically appear as complex multiplets due to restricted rotation .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., ring puckering) or polymorphism:

  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect conformational exchange broadening in solution .
  • DFT Calculations : Compare experimental crystallographic data with computed structures (e.g., Gaussian or ORCA) to validate static vs. dynamic geometries .
  • Powder XRD : Confirm phase purity if spectroscopic data suggests multiple conformers .

Case Study : A spirolactam analog showed conflicting 1H^1H-NMR and X-ray data due to temperature-dependent puckering; dynamic NMR at 223 K resolved the discrepancy .

What mechanistic insights govern intramolecular cyclization to form the spiro core?

Advanced Research Focus
Key factors include:

  • Radical Pathways : Primary carboxamidyl radicals undergo 1,5-hydrogen atom transfer, followed by oxidation to form oxocarbenium ions, which cyclize to spirolactams. Substituent polarity (e.g., OAc vs. OMe) dictates lactam/lactone selectivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, acetyl) stabilize transition states, accelerating cyclization. Steric hindrance at the spiro junction can reduce yields .

Q. Experimental Design :

  • Use radical initiators (e.g., AIBN) under inert atmospheres.
  • Optimize solvent polarity (e.g., DMF vs. THF) to modulate reaction rates.

What challenges arise in crystallographic refinement of this compound?

Advanced Research Focus
Common issues and solutions:

  • Disordered Atoms : Use PART commands in SHELXL to model split positions for flexible substituents .
  • Twinning : Employ TWIN/BASF commands for non-merohedral twinning, common in low-symmetry space groups .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion (e.g., QQ and ϕ\phi for five-membered rings) .

Example : A related 1-thia-4-azaspirodecanone required anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms to refine accurately .

How do substituents influence the compound’s stability and reactivity?

Advanced Research Focus
Substituent effects are critical for functionalization:

  • Electron-Withdrawing Groups (EWGs) : Enhance hydrolytic stability but may reduce nucleophilic reactivity at the imine site.
  • Steric Effects : Bulky groups (e.g., 4-bromophenyl) lower melting points and solubility .
  • Hydrogen Bonding : Hydroxyl or amine substituents promote crystallinity but may complicate purification .

Case Study : Methyl vs. ethyl substituents at the 3-position altered melting points by >30°C, impacting crystallization protocols .

What derivatives or analogs of this compound are reported, and how are they synthesized?

Basic Research Focus
Common derivatives include:

  • 8-Substituted Analogs : Synthesized via nucleophilic substitution (e.g., 8-[2-(2-methoxyphenoxy)ethyl] derivatives using Williamson ether synthesis) .
  • Spirocyclic Lactones/Lactams : Prepared by varying cyclization conditions (e.g., switching from amidyl to ester intermediates) .

Methodological Note : Use protecting groups (e.g., Boc for amines) to direct regioselectivity during functionalization .

How can computational methods aid in predicting the compound’s properties?

Q. Advanced Research Focus

  • Conformational Sampling : Molecular dynamics (MD) simulations (e.g., AMBER) predict dominant puckered conformers in solution .
  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cyclization or hydrolysis pathways .

Validation : Compare computed IR spectra with experimental data to refine force fields .

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